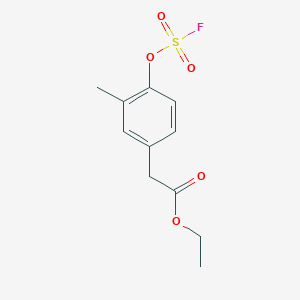
Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate is an organic compound with the molecular formula C11H13FO5S. It is characterized by the presence of a fluorosulfonyloxy group attached to a phenyl ring, which is further substituted with a methyl group and an ethyl acetate moiety. This compound is primarily used in research and development settings, particularly in the field of organic synthesis and pharmaceutical testing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylbenzoic acid and ethyl bromoacetate.
Esterification: The 4-hydroxy-3-methylbenzoic acid is esterified with ethyl bromoacetate in the presence of a base like potassium carbonate to form ethyl 2-(4-hydroxy-3-methylphenyl)acetate.
Fluorosulfonylation: The hydroxyl group is then converted to a fluorosulfonyloxy group using fluorosulfonic acid or its derivatives under controlled conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be displaced by various nucleophiles, leading to the formation of different substituted phenyl acetates.
Reduction: The compound can be reduced to form the corresponding phenol derivative.
Oxidation: Oxidative reactions can further modify the phenyl ring or the ethyl acetate moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl acetates with various functional groups.
Reduction: Phenol derivatives.
Oxidation: Carboxylic acids or quinones, depending on the reaction conditions.
科学的研究の応用
Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Testing: Used as a reference standard in pharmaceutical research to ensure the accuracy and reliability of analytical methods.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate involves its ability to undergo nucleophilic substitution reactions. The fluorosulfonyloxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups onto the phenyl ring .
類似化合物との比較
Similar Compounds
Ethyl 2-(4-hydroxy-3-methylphenyl)acetate: Similar structure but with a hydroxyl group instead of a fluorosulfonyloxy group.
Ethyl 2-(4-chlorosulfonyloxy-3-methylphenyl)acetate: Similar structure but with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.
Uniqueness
Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where such properties are desired .
特性
IUPAC Name |
ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO5S/c1-3-16-11(13)7-9-4-5-10(8(2)6-9)17-18(12,14)15/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTWNYOUUGESEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
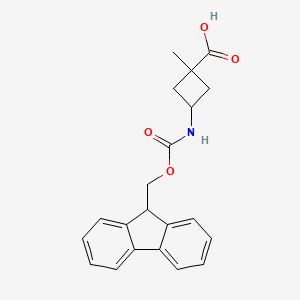
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2482796.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2482797.png)
![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2482798.png)
![2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2482799.png)
![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2482802.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2482803.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one](/img/structure/B2482806.png)
![4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide](/img/structure/B2482807.png)
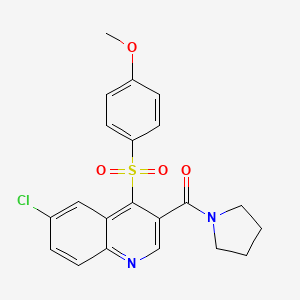
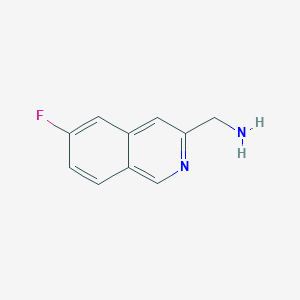
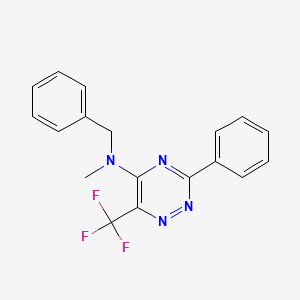
![4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2482817.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2482818.png)
